Enhanced Antibacterial Potency Against Gram-Positive Bacteria
A direct comparison within a single study of 7-(l-imidazolyl)-substituted quinolones demonstrates that the 6,8-difluoro scaffold confers significantly greater antibacterial potency against Staphylococcus aureus (FDA 209P JC-1) compared to the corresponding 6-fluoro analog [1]. The 6,8-difluoro-7-(l-imidazolyl)quinolone (compound 20) exhibited an MIC of 0.39 µg/mL, whereas the 6-fluoro-7-(l-imidazolyl)quinolone (compound 10) showed an MIC of 6.25 µg/mL—a 16-fold improvement in potency attributable to the additional fluorine at the 8-position. Against Pseudomonas aeruginosa IFO 3445, compound 20 (MIC 3.13 µg/mL) was 4-fold more potent than compound 10 (MIC 12.5 µg/mL).
| Evidence Dimension | In vitro antibacterial potency (MIC, µg/mL) |
|---|---|
| Target Compound Data | 6,8-Difluoro-7-(l-imidazolyl)quinolone (20): S. aureus MIC 0.39 µg/mL, P. aeruginosa MIC 3.13 µg/mL |
| Comparator Or Baseline | 6-Fluoro-7-(l-imidazolyl)quinolone (10): S. aureus MIC 6.25 µg/mL, P. aeruginosa MIC 12.5 µg/mL; Norfloxacin (NFLX): S. aureus MIC 0.10 µg/mL, P. aeruginosa MIC 3.13 µg/mL |
| Quantified Difference | 16-fold more potent against S. aureus (0.39 vs 6.25 µg/mL); 4-fold more potent against P. aeruginosa (3.13 vs 12.5 µg/mL); against S. aureus, compound 20 is within 4-fold of norfloxacin potency |
| Conditions | Twofold agar dilution on sensitivity test agar; organisms: S. aureus FDA 209P JC-1, P. aeruginosa IFO 3445 |
Why This Matters
For antibacterial programs targeting Gram-positive pathogens, the 6,8-difluoro scaffold provides a substantial potency advantage over the 6-fluoro analog, justifying its selection as the core intermediate for library synthesis.
- [1] Uno, T.; Takamatsu, M.; Inoue, Y.; Kawahata, Y.; Iuchi, K.; Tsukamoto, G. Synthesis of antimicrobial agents. 1. Syntheses and antibacterial activities of 7-(azole substituted)quinolones. J. Med. Chem. 1987, 30 (12), 2163–2169. Table IV. View Source
